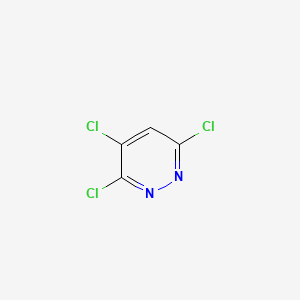

3,4,6-Trichloropyridazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51080. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,6-trichloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3N2/c5-2-1-3(6)8-9-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDQXQOPXOLCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209663 | |

| Record name | 3,4,6-Trichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6082-66-2 | |

| Record name | 3,4,6-Trichloropyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006082662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6082-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6082-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,6-Trichloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,6-Trichloropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3,4,6-Trichloropyridazine (CAS No. 6082-66-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,6-trichloropyridazine, a versatile heterocyclic compound with significant applications in the agrochemical and pharmaceutical industries. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and discusses its known applications, particularly as a key intermediate in the development of therapeutic agents. Due to its role as a synthetic building block, this guide also visualizes the synthetic pathway, providing a logical workflow for its preparation.

Chemical and Physical Properties

This compound is a chlorinated pyridazine derivative.[1] Its unique structure, featuring three chlorine atoms on the pyridazine ring, imparts enhanced reactivity and biological activity, making it a valuable precursor in organic synthesis.[1] It is recognized as an important intermediate in the synthesis of herbicides, fungicides, and pharmaceuticals.[1][2] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6082-66-2 | [1][3][4][5] |

| Molecular Formula | C₄HCl₃N₂ | [1][3][4][5] |

| Molecular Weight | 183.42 g/mol | [1][3][4][5] |

| Appearance | White to light yellow/orange powder or crystals | [6][7] |

| Melting Point | 50-59 °C | [1][6][8] |

| Boiling Point | 98 °C | [1] |

| Purity | ≥ 97-98% | [1][3][4] |

| MDL Number | MFCD00834957 | [1][4] |

| PubChem ID | 95123 | [1] |

Synthesis of this compound: An Experimental Protocol

The following is a detailed, five-step experimental protocol for the synthesis of this compound, adapted from a patented method.[4] This process commences with maleic anhydride and culminates in the purified target compound with a reported purity of over 99%.[4]

Materials and Equipment

-

Maleic Anhydride

-

Liquid Chlorine

-

Hydrazine Hydrate Solution

-

30% Hydrochloric Acid

-

Phosphorus Oxychloride

-

Catalytic Agent (e.g., α-picoline)

-

20% Ammonia Water

-

Ice

-

Reaction Kettle

-

Crystallization Tank

-

Centrifugal Dryer

-

Distilling Still

-

Standard laboratory glassware and safety equipment

Experimental Procedure

Step 1: Synthesis of Chloro-maleic Anhydride

-

Dissolve maleic anhydride in water.

-

React the resulting solution with liquid chlorine.

-

Upon completion of the reaction, cool the mixture to induce crystallization.

-

Isolate the chloro-maleic anhydride product via centrifugal drying.[4]

Step 2: Synthesis of 4-Chloro-dihydroxypyridazine

-

In a reaction vessel cooled to below 20 °C, add hydrazine hydrate solution.

-

Slowly add 30% hydrochloric acid dropwise until the pH of the solution reaches 6.5.

-

Add the chloro-maleic anhydride from Step 1 to the reaction mixture.

-

After the reaction is complete, cool the mixture to facilitate crystallization.

-

Dry the resulting crystals to obtain 4-chloro-dihydroxypyridazine.[4]

Step 3: Chlorination to form Chlorinated Oil

-

React the 4-chloro-dihydroxypyridazine from Step 2 with phosphorus oxychloride.

-

Introduce a catalytic agent, such as α-picoline, to the reaction mixture.

-

The reaction will yield a "chlorinated oil" which is the crude chlorinated intermediate.[4]

Step 4: Neutralization and Crude Product Isolation

-

Transfer the chlorinated oil to a head tank.

-

In a separate ice-thawing kettle, begin stirring a 20% ammonia water solution.

-

Slowly add the chlorinated oil dropwise to the ammonia water.

-

Continue to add 20% ammonia water dropwise until the pH of the mixture is 7.

-

Transfer the neutralized mixture to a crystallization tank and allow it to cool naturally, which will result in the formation of black solid crystals of crude this compound.[4]

Step 5: Purification by Reduced Pressure Distillation

-

Place the crude this compound into a distilling still.

-

Perform a reduced pressure distillation using a sublimation method to obtain the final, refined product of this compound.[4]

Spectroscopic Characterization

While specific spectral data is not provided in this guide, standard analytical techniques are used to confirm the identity and purity of this compound. Spectroscopic data, including 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available from various chemical suppliers and databases.[3]

-

¹H NMR and ¹³C NMR: These techniques are used to confirm the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules with a range of biological activities. Its utility stems from the reactivity of its chlorine substituents, which can be displaced in nucleophilic substitution reactions to introduce diverse functionalities.

Pharmaceutical Applications

The compound serves as an intermediate in the synthesis of pharmaceutical agents.[1][2] It has been utilized in the development of derivatives that act as human rhinovirus capsid-binding inhibitors, highlighting its potential in antiviral drug discovery.[3][5] Furthermore, the broader class of chloropyridazine derivatives has been investigated for anticancer properties, including the inhibition of Poly (ADP-ribose) polymerase (PARP-1), which is involved in DNA repair and a target in cancer therapy.[9]

Agrochemical Applications

In the agrochemical sector, this compound is a key intermediate for producing herbicides and pesticides.[1][2] Its structure contributes to the efficacy of agrochemicals in pest and weed management.[1]

Visualized Experimental Workflow and Logical Relationships

Synthesis Workflow of this compound

The following diagram illustrates the multi-step synthesis of this compound from maleic anhydride, as detailed in the experimental protocol.

Caption: Synthesis workflow for this compound.

Role as a Synthetic Intermediate

The diagram below illustrates the logical relationship of this compound as a key intermediate in the development of functional molecules.

Caption: Role of this compound as a synthetic intermediate.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel.[10] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn.[10] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[10] Store in a cool, dry, and well-ventilated place away from incompatible substances.[10]

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its well-defined synthesis and versatile reactivity make it a valuable precursor for a wide range of functional molecules. While its direct biological activity is not extensively documented, its role as a key intermediate in the development of novel therapeutic agents and agrochemicals is firmly established. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and developers in relevant fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. usbio.net [usbio.net]

- 4. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyrid… [ouci.dntb.gov.ua]

- 8. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hmdb.ca [hmdb.ca]

- 10. researchgate.net [researchgate.net]

Core Properties of 3,4,6-Trichloropyridazine

An In-depth Technical Guide to 3,4,6-Trichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthetic applications, and biological relevance of this compound. It is intended for professionals in research and development who utilize heterocyclic compounds as intermediates in the synthesis of novel agrochemicals and pharmaceuticals.

This compound is a versatile chemical intermediate recognized for its chlorinated pyridazine structure, which imparts high reactivity.[1] This reactivity, particularly towards nucleophilic substitution, makes it a valuable building block in organic synthesis. It is a colorless to light yellow solid at room temperature and is widely used in the creation of complex molecules for medicinal and agricultural chemistry.[1][2][3]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄HCl₃N₂ | [1][2][4][5][6] |

| Molecular Weight | 183.42 g/mol | [1][4][5][6] |

| CAS Number | 6082-66-2 | [1][2][4][5] |

| Melting Point | 55.0 to 59.0 °C | [2][3] |

| Boiling Point | 98 °C (at 43 mmHg) | [7] |

| Density | 1.641 g/cm³ | [2][7] |

| Appearance | White to light yellow powder/crystal | [3] |

Synthetic Applications and Experimental Protocols

The primary utility of this compound lies in its role as a substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridazine ring system facilitates the displacement of its chlorine atoms by a wide range of nucleophiles, such as amines, hydrazines, and alcohols. This allows for the strategic introduction of diverse functional groups.

General Protocol for Nucleophilic Substitution

This protocol provides a generalized methodology for the substitution of a chlorine atom on the this compound ring with an amine nucleophile. This reaction is a foundational step for building more complex derivatives.

Materials:

-

This compound

-

Amine nucleophile (e.g., 4-aminobenzonitrile)

-

Anhydrous potassium carbonate (K₂CO₃) or similar base

-

Anhydrous solvent (e.g., Acetone, THF)

-

Distilled water

-

Crushed ice

-

Silica-gel coated TLC plates

-

Appropriate eluent for TLC (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Preparation: Dissolve this compound (1 equivalent) and the desired amine nucleophile (1 equivalent) in separate flasks containing the anhydrous solvent.

-

Cooling: Cool both solutions to 0 °C in an ice bath. This is crucial to control the reaction rate and prevent undesired side reactions, such as multiple substitutions.

-

Reaction Initiation: In a separate round-bottom flask equipped with a magnetic stirrer, add the this compound solution and the base (e.g., K₂CO₃, 1 equivalent).

-

Nucleophile Addition: Add the cold solution of the amine nucleophile dropwise to the stirring solution of the pyridazine and base.

-

Reaction Monitoring: Maintain the temperature at 0 °C and stir the reaction for a specified time (typically 2-4 hours). Monitor the reaction's progress by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC). The disappearance of the starting material indicates the reaction is proceeding.

-

Quenching: Once the reaction is complete, pour the mixture onto crushed ice to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure substituted pyridazine derivative.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of a substituted pyridazine derivative from this compound.

Role in Drug Discovery: Antiviral Applications

This compound derivatives have been investigated as potent inhibitors of human rhinovirus (HRV), the primary cause of the common cold.[2] These derivatives serve as scaffolds for developing agents that target essential viral components, thereby inhibiting replication.

The logical pathway from this chemical intermediate to its biological application is outlined below. The core pyridazine structure is modified through synthetic reactions (as described in the protocol above) to create compounds that can effectively bind to viral targets. Key targets for HRV inhibitors include the viral capsid proteins and the 3C protease.

-

Capsid-Binding Inhibitors: These compounds bind to a pocket in the viral capsid, stabilizing it and preventing the uncoating process, which is necessary for the release of the viral RNA into the host cell.[2]

-

3C Protease Inhibitors: The 3C protease is a viral enzyme essential for cleaving the viral polyprotein into functional proteins. Inhibiting this enzyme halts the viral replication cycle.

Logical Pathway Diagram

This diagram illustrates the role of this compound as a foundational element in the development of human rhinovirus inhibitors.

References

- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of novel chloropyridazine derivatives as potent human rhinovirus (HRV) capsid-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 6. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]

- 7. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4,6-Trichloropyridazine: Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3,4,6-trichloropyridazine, a versatile heterocyclic intermediate with significant applications in the agrochemical and pharmaceutical industries. This document details its chemical structure, physicochemical properties, synthesis methodologies, and its role as a precursor in the development of antiviral agents.

Chemical Structure and Properties

This compound is a chlorinated derivative of pyridazine, a diazine with the two nitrogen atoms in adjacent positions. The presence of three chlorine atoms significantly influences its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6082-66-2 | [1] |

| Molecular Formula | C₄HCl₃N₂ | [1] |

| Molecular Weight | 183.42 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 55-59 °C | [4] |

| Boiling Point | 315.5 °C at 760 mmHg | [4] |

| Density | 1.641 g/cm³ | [4] |

| LogP | 2.43680 | [4] |

| Flash Point | 173.9 °C | [4] |

Spectral Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Notes |

| ¹H | ~7.5-7.8 | The single proton on the pyridazine ring is expected to appear as a singlet in this downfield region due to the deshielding effects of the electronegative nitrogen and chlorine atoms. |

| ¹³C | ~150-160 | C3, C4, and C6 carbons directly bonded to chlorine and nitrogen atoms are expected to be significantly deshielded. |

| ~130-140 | The carbon atom bonded to the single hydrogen (C5) is expected to be in this region. |

Note: These are predicted values. Actual chemical shifts can vary based on solvent and experimental conditions.[5][6][7][8][9]

Table 3: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| 3050-3150 | C-H stretching (aromatic) |

| 1550-1600 | C=N and C=C stretching (pyridazine ring) |

| 1400-1500 | Aromatic ring skeletal vibrations |

| 1000-1200 | C-H in-plane bending |

| 700-850 | C-Cl stretching |

Note: The presence of multiple chlorine atoms will result in strong absorption bands in the fingerprint region.[10][11][12][13]

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Possible Fragment |

| 182/184/186 | [M]⁺, Molecular ion peak cluster (due to ³⁵Cl and ³⁷Cl isotopes) |

| 147/149/151 | [M-Cl]⁺, Loss of a chlorine atom |

| 112/114 | [M-2Cl]⁺, Loss of two chlorine atoms |

| 85 | [C₃HN₂]⁺, Further fragmentation of the ring |

Note: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic cluster of peaks for chlorine-containing fragments.[14][15][16][17][18]

Synthesis of this compound

This compound can be synthesized through various routes. A notable method involves the chlorination of a pyridazine precursor, which can be derived from maleic anhydride.

Experimental Protocol: Synthesis from Maleic Anhydride

This protocol is based on the methodology described in patent CN101817788A.[19]

Step 1: Synthesis of Chloro-maleic anhydride

-

Maleic anhydride is dissolved in water.

-

The solution is reacted with liquid chlorine.

-

The reaction mixture is cooled to induce crystallization.

-

The resulting solid is collected by centrifugation and dried to yield chloro-maleic anhydride.

Step 2: Synthesis of 4-chloro-3,6-dihydroxypyridazine

-

A solution of hydrazine hydrate is cooled to below 20 °C.

-

30% hydrochloric acid is added dropwise until the pH reaches 6.5.

-

Chloro-maleic anhydride from Step 1 is added to the solution and allowed to react.

-

The mixture is cooled to promote crystallization, and the product is filtered and dried.

Step 3: Chlorination to this compound

-

The 4-chloro-3,6-dihydroxypyridazine from Step 2 is reacted with phosphorus oxychloride (POCl₃) in the presence of a catalyst to produce a chlorinated oil.

-

The crude product is purified by reduced pressure distillation (sublimation) to yield the final this compound with a purity of over 99%.

Applications in Drug Development: Antiviral Activity

Derivatives of chloropyridazine have shown promise as potent antiviral agents, particularly as inhibitors of human rhinovirus (HRV), the primary cause of the common cold.[20]

Mechanism of Action: HRV Capsid Binding

Chloropyridazine derivatives function as capsid-binding inhibitors. These small molecules insert themselves into a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell, thereby inhibiting viral replication.[20][21]

Experimental Protocol: Plaque Reduction Assay

The antiviral activity of compounds like this compound and its derivatives against HRV can be quantified using a plaque reduction assay. This method determines the concentration of an antiviral agent required to reduce the number of viral plaques (areas of cell death) by 50% (EC₅₀).

-

Cell Seeding: A monolayer of susceptible host cells (e.g., H1-HeLa cells) is grown in multi-well plates.

-

Virus and Compound Incubation: A known titer of human rhinovirus is pre-incubated with serial dilutions of the test compound.

-

Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the wells. The virus is allowed to adsorb to the cells for a set period (e.g., 1-2 hours).

-

Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.

-

Incubation: The plates are incubated for several days to allow for plaque formation.

-

Staining and Counting: The cell monolayers are stained (e.g., with crystal violet), and the plaques are counted.

-

Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to a virus-only control. The EC₅₀ value is then determined from the dose-response curve.[22][23][24][25][26]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 6082-66-2 | TCI AMERICA [tcichemicals.com]

- 3. This compound | 6082-66-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Page loading... [guidechem.com]

- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 9. scribd.com [scribd.com]

- 10. azooptics.com [azooptics.com]

- 11. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 12. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. benchchem.com [benchchem.com]

- 17. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 18. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]

- 20. Synthesis and evaluation of novel chloropyridazine derivatives as potent human rhinovirus (HRV) capsid-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antiviral therapeutic approaches for human rhinovirus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. sitesv2.anses.fr [sitesv2.anses.fr]

- 24. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 25. ibtbioservices.com [ibtbioservices.com]

- 26. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3,4,6-Trichloropyridazine

This technical guide provides a comprehensive overview of 3,4,6-trichloropyridazine, a key chemical intermediate in the development of novel pharmaceuticals and agrochemicals. The document details its chemical and physical properties, outlines a detailed synthesis protocol, and explores its various applications, with a focus on its role in drug discovery and crop protection.

Chemical and Physical Properties

This compound is a chlorinated pyridazine compound recognized for its heightened reactivity, making it a versatile building block in organic synthesis.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6082-66-2 | [1][2][3][4] |

| Molecular Formula | C₄HCl₃N₂ | [1][2][3][4] |

| Molecular Weight | 183.42 g/mol | [1][2][3][4] |

| Melting Point | 50-57 °C | [1] |

| Boiling Point | 98 °C | [1] |

| Purity | ≥ 98% | [1][2] |

| MDL Number | MFCD00834957 | [1][2] |

| PubChem ID | 95123 | [1] |

Synthesis of this compound

A detailed experimental protocol for the preparation of this compound is outlined below, based on a patented synthesis method.[5]

Experimental Protocol

Step 1: Synthesis of Chloro-maleic anhydride

-

Dissolve maleic anhydride in water.

-

React the maleic anhydride solution with liquid chlorine.

-

After the reaction is complete, cool the mixture to induce crystallization.

-

Isolate the resulting chloro-maleic anhydride crystals by centrifugal drying.

Step 2: Synthesis of 4-chloro dihydroxy pyridazine

-

Cool a hydrazine hydrate solution to below 20 °C.

-

Adjust the pH of the hydrazine hydrate solution to 6.5 by dropwise addition of 30% hydrochloric acid.

-

Add the chloro-maleic anhydride from Step 1 to the pH-adjusted hydrazine hydrate solution to initiate the reaction.

-

Upon completion of the reaction, cool the mixture to facilitate crystallization.

-

Dry the resulting crystals to obtain 4-chloro dihydroxy pyridazine.

Step 3: Chlorination and Crude Product Formation

-

Transfer the 4-chloro dihydroxy pyridazine to a chlorination pot and heat to 140 °C.

-

Introduce phosphorus oxychloride to the heated mixture.

-

Following the chlorination reaction, pump the resulting chlorinated oil into a head tank.

-

In a separate ice thawing kettle, begin stirring a 20 percent ammonia water solution.

-

Dropwise, add the chlorinated oil to the ammonia water until the pH of the mixture reaches 7.

-

Transfer the neutralized mixture to a crystallization tank and allow it to cool naturally, leading to the formation of black solid crystals of crude this compound.

Step 4: Purification

-

Place the crude this compound in a distilling still.

-

Perform reduced pressure distillation using a sublimation method to obtain the refined, high-purity this compound. The purity of the final product is reported to be over 99%.[5]

Applications in Research and Development

The unique chlorinated pyridazine structure of this compound enhances its reactivity and makes it a valuable intermediate in various fields.[1]

Agrochemicals

This compound is a key intermediate in the synthesis of herbicides and fungicides.[1] Its structure allows for the development of compounds that can inhibit specific biological pathways in weeds and pests, contributing to improved crop yields and effective pest management.[1]

Pharmaceuticals

In the pharmaceutical industry, this compound serves as a versatile building block for the synthesis of novel therapeutic agents.[1] Its structural properties are leveraged to design complex molecules that can target specific biological pathways, enhancing therapeutic efficacy.[1]

One notable application is in the study of chloropyridazine derivatives as human rhinovirus capsid-binding inhibitors.[3] Furthermore, the pyridazine core is a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds and chelate with biological targets.[6] Recent research has focused on synthesizing novel chloropyridazine hybrids as potential anticancer agents that induce apoptosis and inhibit PARP-1.[6]

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the multi-step synthesis process for producing high-purity this compound.

Caption: Synthesis workflow for this compound.

Role of this compound as a Chemical Intermediate

This diagram illustrates the central role of this compound as a versatile building block in the development of agrochemicals and pharmaceuticals.

Caption: Role of this compound in synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 6082-66-2 | this compound - Synblock [synblock.com]

- 3. usbio.net [usbio.net]

- 4. scbt.com [scbt.com]

- 5. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]

- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3,4,6-Trichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3,4,6-trichloropyridazine, a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. This document details the synthesis of the precursor, 3,6-dichloropyridazine, and outlines a proposed methodology for its subsequent conversion to the target molecule, this compound. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided.

Synthesis of 3,6-Dichloropyridazine

The primary and most well-documented route to 3,6-dichloropyridazine involves the chlorination of 3,6-dihydroxypyridazine, commonly known as maleic hydrazide. Two principal methods are prevalent in the literature, utilizing either phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) as the chlorinating agent.

Chlorination using Phosphorus Oxychloride

Phosphorus oxychloride is a robust and widely used reagent for the conversion of hydroxypyridazines to their chloro-derivatives. The reaction typically proceeds at elevated temperatures.

Reaction Scheme:

Caption: Synthesis of 3,6-Dichloropyridazine.

Table 1: Summary of Reaction Parameters for the Synthesis of 3,6-Dichloropyridazine using POCl₃

| Parameter | Value | Reference |

| Starting Material | 3,6-Dihydroxypyridazine | [1][2] |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | [1][2] |

| Solvent | Chloroform | [2] |

| Reaction Temperature | 50-80 °C | [2][3] |

| Reaction Time | 3.5-4 hours | [2] |

| Yield | 72-87% | [2] |

Experimental Protocol:

To a round-bottom flask charged with 3,6-dihydroxypyridazine (1.0 eq), phosphorus oxychloride (3.0 eq) and chloroform are added.[2] The reaction mixture is heated to 50-65 °C and stirred for 3.5-4 hours.[2] The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[2] Upon completion, the solvent is removed by rotary evaporation to yield the crude product. The crude product is then purified by silica gel column chromatography to afford pure 3,6-dichloropyridazine.[2]

Chlorination using N-Chlorosuccinimide (NCS)

An alternative method employs N-chlorosuccinimide as the chlorinating agent. This approach is often considered milder and can be advantageous in certain contexts.

Table 2: Summary of Reaction Parameters for the Synthesis of 3,6-Dichloropyridazine using NCS

| Parameter | Value | Reference |

| Starting Material | 3,6-Dihydroxypyridazine | [1] |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | [1] |

| Solvent | Ethanol | [1] |

| Catalyst | Hydrochloric Acid (HCl) | [1] |

| Reaction Temperature | 40-60 °C | [1] |

| Reaction Time | 1-3 hours | [1] |

| Yield | >89.8% | [1] |

Experimental Protocol:

In a reaction vessel, 3,6-dihydroxypyridazine (1.0 eq) is suspended in ethanol, and a catalytic amount of hydrochloric acid is added.[1] The mixture is heated to 40-45 °C with stirring. N-chlorosuccinimide (2.05-2.1 eq) is then added portion-wise, maintaining the temperature below 60 °C.[1] The reaction is stirred for 1-3 hours at 45-55 °C.[1] After completion, the reaction mixture is cooled to 5-10 °C to induce crystallization. The solid product is collected by suction filtration, washed with a small amount of cold absolute ethanol, and dried under vacuum to yield 3,6-dichloropyridazine.[1]

Proposed Synthesis of this compound from 3,6-Dichloropyridazine

Proposed Reaction Scheme:

Caption: Proposed Synthesis of this compound.

Rationale:

The pyridazine ring is an electron-deficient system, making electrophilic substitution, such as chlorination, challenging. However, forcing conditions, including high temperatures and powerful chlorinating agents, can overcome this lack of reactivity. Phosphorus pentachloride is a known potent chlorinating reagent for a variety of organic compounds, including those that are unreactive towards milder reagents.[4] A mixture of PCl₅ and POCl₃ can be particularly effective.[4]

A patent describing the synthesis of this compound from 4-chlorinedyhydroxyl-pyridazine utilizes phosphorus oxychloride as the chlorinating agent, indicating its efficacy in introducing chlorine atoms onto the pyridazine ring.[5] Therefore, it is reasonable to extrapolate that a more forceful chlorinating system like PCl₅/POCl₃ would be capable of chlorinating the 4-position of 3,6-dichloropyridazine.

Proposed Experimental Workflow:

Caption: Proposed workflow for this compound synthesis.

Table 3: Proposed Reaction Parameters for the Synthesis of this compound

| Parameter | Proposed Value/Condition | Rationale |

| Starting Material | 3,6-Dichloropyridazine | - |

| Chlorinating Agent | Phosphorus Pentachloride (PCl₅) / Phosphorus Oxychloride (POCl₃) | Potent chlorinating system for electron-deficient heterocycles.[4] |

| Solvent | Neat or high-boiling point inert solvent (e.g., dichlorobenzene) | To achieve high reaction temperatures. |

| Reaction Temperature | 150-200 °C (in a sealed vessel) | Forcing conditions are likely necessary for this chlorination. |

| Reaction Time | Several hours (to be optimized) | Dependent on temperature and substrate reactivity. |

| Work-up | Aqueous work-up followed by extraction | Standard procedure for reactions involving phosphorus halides. |

| Purification | Vacuum distillation or column chromatography | To isolate the product from starting material and byproducts. |

Further Research and Optimization:

The proposed synthesis will require experimental validation and optimization. Key parameters to investigate include the molar ratio of the chlorinating agent, the reaction temperature and time, and the purification method. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy will be essential for characterizing the product and monitoring the reaction progress.

Conclusion

The synthesis of 3,6-dichloropyridazine is a well-established process with reliable and high-yielding protocols. While the direct conversion of 3,6-dichloropyridazine to this compound is not explicitly detailed in the current literature, a robust synthetic strategy can be proposed based on the known reactivity of pyridazines and the efficacy of potent chlorinating agents. The successful development of this synthetic step would provide a more direct and potentially cost-effective route to this important chemical intermediate, thereby facilitating its application in drug discovery and development. It is recommended that the proposed synthesis be investigated and optimized to establish a definitive experimental protocol.

References

- 1. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 3. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]

Reactivity of Chlorine Atoms in 3,4,6-Trichloropyridazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the three chlorine atoms in 3,4,6-trichloropyridazine, a versatile building block in the synthesis of agrochemicals and pharmaceuticals. The strategic functionalization of this scaffold is predicated on the differential reactivity of its chlorine substituents, which is governed by the electronic effects of the pyridazine ring's nitrogen atoms.

Introduction to this compound

This compound is a polychlorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its three reactive chlorine atoms offer multiple points for chemical modification, enabling the synthesis of a diverse array of derivatives. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts a unique electronic landscape that dictates the regioselectivity of nucleophilic substitution reactions. Understanding the relative reactivity of the chlorine atoms at the C3, C4, and C6 positions is paramount for the rational design of synthetic routes to novel functionalized molecules.

Principles of Reactivity: An Overview

The reactivity of the chlorine atoms in this compound towards nucleophilic aromatic substitution (SNAr) is primarily influenced by the electron-withdrawing nature of the two adjacent nitrogen atoms. This effect depletes electron density at the carbon atoms of the ring, making them susceptible to attack by nucleophiles. The positions ortho and para to the nitrogen atoms are particularly activated.

In the case of this compound:

-

The C4 and C6 positions are para and ortho, respectively, to the N1 atom.

-

The C3 position is ortho to the N2 atom.

This arrangement suggests that all three chlorine atoms are activated towards nucleophilic displacement. However, their relative lability is not identical and is influenced by a combination of inductive and resonance effects, as well as steric hindrance.

Based on studies of analogous polychlorinated diazines and triazines, a general hierarchy of reactivity can be inferred. The chlorine atom at the C4 position is generally the most reactive . This heightened reactivity is attributed to the effective stabilization of the negative charge in the Meisenheimer intermediate by both nitrogen atoms. The C6 position is typically the next most reactive, followed by the C3 position.

Quantitative Analysis of Regioselective Substitution

The following table summarizes the outcomes of nucleophilic substitution reactions on pyridazine derivatives, highlighting the preferential substitution at the C4 position.

| Starting Material | Nucleophile | Product(s) | Observations |

| 3,4,5-Trichloropyridazine | Ammonia (in dry ethanol) | 4-Amino-3,5-dichloropyridazine | Preferential substitution at the C4 position. |

| 4,6-Dichloropyridazine-3-carboxylate | t-Butyl ethyl malonate | Regioselective substitution at the 4-position | The C4 chlorine is more labile than the C6 chlorine. |

Experimental Protocols for Key Reactions

The following protocols provide detailed methodologies for the synthesis of key derivatives of chlorinated pyridazines, illustrating the principles of regioselective substitution.

Synthesis of 4-Amino-3,5-dichloropyridazine from 3,4,5-Trichloropyridazine

This protocol demonstrates the preferential amination at the C4 position.

Materials:

-

3,4,5-Trichloropyridazine (8.0 g)

-

Dry ethanol

-

Ammonia gas

-

Chloroform

Procedure:

-

Saturate dry ethanol with ammonia gas.

-

Place the ammoniacal ethanol solution and 3,4,5-trichloropyridazine in a sealed tube.

-

Heat the reaction mixture at 120-130 °C for five hours.

-

After cooling, open the tube and concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in 20 ml of chloroform and heat under reflux for 20 minutes.

-

Allow the solution to cool to ambient temperature for several hours to allow for precipitation.

-

Collect the solid precipitate by filtration.

-

Recrystallize the solid from water to yield 4-amino-3,5-dichloropyridazine.

Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine

This protocol describes the mono-amination of 3,6-dichloropyridazine.

Materials:

-

3,6-Dichloropyridazine

-

Aqueous ammonia (25-28%)

-

Solvent (e.g., ethanol, methanol, DMF, acetonitrile, or water)

Procedure:

-

Combine 3,6-dichloropyridazine and aqueous ammonia in a suitable solvent in a pressure vessel.

-

Heat the reaction mixture to a temperature between 100-150 °C.

-

Maintain the reaction for several hours until completion (monitored by TLC or GC).

-

After cooling, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 3-amino-6-chloropyridazine.

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows discussed in this guide.

The Versatile Scaffold: An In-depth Technical Guide to the Research Applications of 3,4,6-Trichloropyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,6-Trichloropyridazine is a highly reactive and versatile heterocyclic compound that has emerged as a valuable building block in various fields of chemical research. Its unique electronic properties and multiple reactive sites make it an ideal starting material for the synthesis of a diverse array of functional molecules. This technical guide provides a comprehensive overview of the potential applications of this compound, with a focus on its utility in medicinal chemistry, agricultural science, and materials science. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to facilitate its use in the laboratory.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The pyridazine core is a well-established pharmacophore found in numerous biologically active compounds. This compound serves as a readily available precursor for the synthesis of a wide range of pyridazine derivatives with therapeutic potential. The three chlorine atoms on the pyridazine ring exhibit differential reactivity, allowing for selective and sequential substitution with various nucleophiles. This property enables the generation of diverse chemical libraries for drug discovery programs.

Kinase Inhibitors

A significant application of this compound in medicinal chemistry is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. Pyridazine derivatives synthesized from this compound have shown potent inhibitory activity against several kinases, including Interleukin-2-inducible T-cell kinase (ITK) and Janus kinases (JAKs).

Interleukin-2-inducible T-cell kinase (ITK) Inhibitors: ITK is a key enzyme in the T-cell receptor signaling pathway, making it an attractive target for the treatment of T-cell-mediated inflammatory diseases and T-cell malignancies. Novel 3-oxo-2,3-dihydropyridazine derivatives have been synthesized and evaluated as ITK inhibitors.[1][2]

Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is a critical pathway for cytokine signaling, and its aberrant activation is associated with various inflammatory and autoimmune diseases.[3][4][5] Pyridazine-based compounds have been investigated as inhibitors of this pathway.[6][7]

Signaling Pathway of ITK Inhibition by a Pyridazine Derivative

Caption: Inhibition of the ITK signaling pathway by a pyridazine derivative.

JAK-STAT Signaling Pathway and its Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a pyridazine derivative.

Quantitative Data for Bioactive Derivatives

The following table summarizes the inhibitory activities of selected pyridazine derivatives synthesized from this compound and its analogs.

| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |

| 9 | ITK | 0.87 | - | [1][2] |

| 22 | ITK | 0.19 | - | [1][2] |

| 9 | - | 37.61 | Jurkat | [1][2] |

| 22 | - | 11.17 | Jurkat | [1][2] |

| 3d | - | 3.58 | Jurkat (ITK-positive) | [8] |

| 3j | - | 4.16 | Jurkat (ITK-positive) | [8] |

| 3d | - | 3.06 | Ramos (BTK-positive) | [8] |

| 3j | - | 1.38 | Ramos (BTK-positive) | [8] |

Agricultural Science: Development of Novel Herbicides

This compound is a valuable intermediate in the synthesis of novel herbicides. The ability to introduce various substituents onto the pyridazine ring allows for the fine-tuning of herbicidal activity and selectivity.

Synthesis of Herbicidal Compounds

A common strategy involves the nucleophilic substitution of one or more chlorine atoms with amines, alcohols, or thiols to generate a library of candidate herbicides. For example, 3-arylalkylamino-6-chloropyridazines have been synthesized and shown to possess herbicidal activity against broadleaf weeds.

Quantitative Data for Herbicidal Activity

The following table presents the herbicidal activity of a representative 3-arylalkylamino-6-chloropyridazine derivative.

| Compound | Target Weed | Concentration (µg/mL) | Inhibition (%) | Reference |

| 4f | Brassica napus | 10 | 76.42 | [9] |

Materials Science: Building Blocks for Functional Materials

The pyridazine moiety, with its electron-deficient nature, can be incorporated into organic materials to tailor their electronic and photophysical properties. This compound provides a convenient entry point for the synthesis of such materials.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have been explored as components of organic light-emitting diodes (OLEDs). The electron-withdrawing pyridazine ring can be used to tune the energy levels of organic semiconductors, which is crucial for efficient charge injection and transport in OLED devices. While specific performance data for OLEDs based on this compound is limited, related pyridazine-based emitters have shown promise.[10][11]

Polymers

The reactive chlorine atoms of this compound allow for its incorporation into polymer chains through polycondensation or post-polymerization modification reactions. The inclusion of the polar pyridazine unit can influence the physical and chemical properties of the resulting polymers, such as their solubility, thermal stability, and mechanical strength.[6]

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations involving this compound.

Experimental Workflow: From this compound to Diverse Functional Molecules

Caption: General synthetic pathways from this compound.

Protocol 1: Synthesis of 3-Amino-4,6-dichloropyridazine (Nucleophilic Amination)

This protocol describes a selective amination at the 3-position of this compound.

Procedure:

-

In a sealed reaction vessel, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or dioxane.

-

Add an excess of aqueous ammonia (e.g., 3-5 equivalents).

-

Heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Protocol 2: Synthesis of 3-Aryl-4,6-dichloropyridazines (Suzuki-Miyaura Coupling)

This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 3-position.

Procedure:

-

To a reaction flask, add this compound (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture and dilute with water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 6-Chlorotetrazolo[1,5-b]pyridazine

This protocol describes the synthesis of a fused heterocyclic system from 3,6-dichloropyridazine, a related starting material. A similar approach could be adapted for derivatives of this compound.[12][13]

Procedure:

-

Step 1: Hydrazinolysis. Dissolve 3,6-dichloropyridazine (1 equivalent) in ethanol at room temperature. Add hydrazine hydrate (1-1.2 equivalents) dropwise and stir the mixture. The product, 3-chloro-6-hydrazinylpyridazine, will precipitate and can be collected by filtration.[12]

-

Step 2: Diazotization and Cyclization. Suspend the 3-chloro-6-hydrazinylpyridazine in an acidic aqueous solution (e.g., HCl) at 0 °C. Add a solution of sodium nitrite (1 equivalent) dropwise while maintaining the temperature below 5 °C. Stir the reaction for a short period, and the product, 6-chlorotetrazolo[1,5-b]pyridazine, will precipitate. Collect the solid by filtration and wash with cold water.[12]

This compound is a valuable and versatile building block for the synthesis of a wide range of functional molecules. Its reactivity allows for the straightforward introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery and agrochemical research. Furthermore, its incorporation into organic materials offers opportunities for the development of novel electronic and photophysical devices. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers interested in harnessing the potential of this powerful synthetic intermediate.

References

- 1. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sanad.iau.ir [sanad.iau.ir]

- 13. benchchem.com [benchchem.com]

The Versatile Scaffold: 3,4,6-Trichloropyridazine as a Gateway to Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,6-Trichloropyridazine is a highly reactive and versatile heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and agrochemical research.[1] Its unique electronic properties, stemming from the presence of three chlorine atoms on the pyridazine ring, provide multiple reaction sites for functionalization, enabling the synthesis of a diverse array of novel compounds.[1] This technical guide provides an in-depth overview of the reactivity of this compound and detailed methodologies for its use in the synthesis of innovative molecules with potential therapeutic and agricultural applications.

Core Properties and Reactivity

The this compound molecule, with the chemical formula C₄HCl₃N₂, possesses a distinct reactivity profile governed by the electron-withdrawing nature of the nitrogen atoms and the three chlorine substituents. This arrangement makes the carbon atoms of the pyridazine ring susceptible to nucleophilic attack, facilitating a range of substitution reactions. The chlorine atoms can be selectively displaced by various nucleophiles, and the regioselectivity of these reactions can often be controlled by carefully choosing the reaction conditions.

Key Reactive Sites:

The three chlorine atoms at the 3, 4, and 6 positions of the pyridazine ring are the primary sites for chemical modification. The inherent asymmetry of the molecule leads to differential reactivity among these positions, offering a strategic advantage in multistep syntheses.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from maleic anhydride. While specific laboratory-scale details can vary, a patented industrial preparation method outlines the following key transformations[2]:

-

Chlorination of Maleic Anhydride: Maleic anhydride is reacted with a chlorinating agent to produce chloro-maleic anhydride.

-

Ring Formation with Hydrazine: The resulting chloro-maleic anhydride is treated with hydrazine hydrate to form a 4-chloropyridazine-diol intermediate.

-

Chlorination with Phosphorus Oxychloride: The intermediate is then reacted with phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms, yielding the crude this compound.

-

Purification: The crude product is typically purified by neutralization and subsequent distillation or sublimation to yield the final, high-purity compound.

dot

Caption: Synthetic pathway for this compound.

Key Synthetic Transformations and Experimental Protocols

The trifunctional nature of this compound allows for a variety of synthetic transformations, primarily through nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms on the pyridazine ring can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. The regioselectivity of these substitutions is influenced by both electronic and steric factors, as well as reaction conditions such as temperature and the nature of the base.

General Experimental Protocol for Nucleophilic Substitution:

A general procedure for the monosubstitution of this compound with an amine nucleophile is as follows:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Addition of Nucleophile and Base: Add the amine nucleophile (1.0-1.2 eq.) and a base (e.g., triethylamine or potassium carbonate, 1.5-2.0 eq.) to the solution.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux) for a designated period (typically monitored by TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

dot

Caption: General workflow for nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds and introducing aryl, heteroaryl, and alkynyl moieties onto the pyridazine core.

Suzuki-Miyaura Coupling:

This reaction couples an organoboron reagent (boronic acid or ester) with the chlorinated pyridazine.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: To a reaction vessel, add the chlorinated pyridazine substrate (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq.).

-

Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water). Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

dot

Caption: Key components of a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling:

This reaction involves the coupling of a terminal alkyne with the chlorinated pyridazine.

General Experimental Protocol for Sonogashira Coupling:

-

Reaction Setup: In a reaction flask, combine the chlorinated pyridazine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine).

-

Solvent and Degassing: Add a suitable solvent such as THF or DMF and degas the mixture.

-

Addition of Alkyne: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Quench the reaction, typically with aqueous ammonium chloride, and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The residue is purified by column chromatography.

Applications in Novel Compound Synthesis

The functionalized pyridazine derivatives obtained from this compound serve as key intermediates in the synthesis of a wide range of biologically active molecules.

Anticancer Agents

The pyridazine scaffold is a common feature in many compounds with demonstrated anticancer activity. For instance, derivatives of 3,6-dichloropyridazine have been used to synthesize novel hybrids that induce apoptosis and inhibit PARP-1 in cancer cells.[3] While specific examples starting from this compound are less documented in readily available literature, the potential for creating trisubstituted pyridazines with unique substitution patterns opens up new avenues for designing potent and selective anticancer agents.

Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridazine core is a well-established scaffold for the design of kinase inhibitors. The ability to introduce diverse substituents at the 3, 4, and 6-positions of the pyridazine ring through the reactions described above allows for the fine-tuning of interactions with the kinase active site, leading to the development of potent and selective inhibitors.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6082-66-2 | [4] |

| Molecular Formula | C₄HCl₃N₂ | [4] |

| Molecular Weight | 183.42 g/mol | [4] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 55-59 °C |

Table 2: Representative Reaction Conditions for Functionalization (Hypothetical Examples based on related compounds)

| Reaction Type | Substrate | Reagent | Catalyst/Base | Solvent | Temp. (°C) | Yield (%) |

| SₙAr | This compound | Morpholine | K₂CO₃ | DMF | 80 | Data not available |

| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O | 100 | Data not available |

| Sonogashira | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF | RT | Data not available |

Conclusion

This compound is a valuable and highly adaptable building block for the synthesis of novel compounds. Its trifunctional nature allows for the introduction of a wide range of chemical moieties through well-established synthetic methodologies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The resulting substituted pyridazine derivatives hold significant promise for the development of new therapeutic agents, particularly in the areas of oncology and kinase inhibition, as well as for the creation of innovative agrochemicals. Further exploration of the regioselective functionalization of this scaffold will undoubtedly lead to the discovery of new molecules with significant biological and industrial applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine - Google Patents [patents.google.com]

- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

The Potent World of Chlorinated Pyridazines: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, has long been a privileged scaffold in medicinal chemistry and agrochemical research. The introduction of chlorine atoms to this core structure dramatically influences its physicochemical properties, leading to a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the biological activities of chlorinated pyridazines, focusing on their anticancer, herbicidal, and other notable therapeutic and agricultural applications. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows.

Anticancer Activity: Targeting the Proliferation of Malignant Cells

Chlorinated pyridazines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key oncogenic kinases, and interference with DNA repair pathways.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro and in vivo anticancer activities of selected chlorinated pyridazine derivatives.

Table 1: In Vitro Cytotoxicity of Chlorinated Pyridazines against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| DCPYR | MAC13 | 18.4 | [1] |

| DCPYR | MAC16 | 4 | [1] |

| MXAA | MAC16 | Not specified, but showed moderate cytotoxicity | [1] |

| AAF | MAC13 | 18 | [1] |

| AAF | MAC16 | 4 | [1] |

| Compound 4b | HCT-116 | 39.0 | [2] |

| Compound 4b | MCF-7 | 21.2 | [2] |

| Compound 5b | HCT-116 | 30.3 | [2] |

| Compound 5b | MCF-7 | 27.5 | [2] |

| Compound 6a | HCT-116 | 33.7 | [2] |

| Compound 6a | MCF-7 | 23.6 | [2] |

| Compound 6b | HCT-116 | 33.5 | [2] |

| Compound 6b | MCF-7 | 25.3 | [2] |

| 2S-5 | MDA-MB-231 | 6.21 | [3] |

| 2S-5 | 4T1 | 7.04 | [3] |

| 2S-13 | MDA-MB-231 | 7.73 | [3] |

| 2S-13 | 4T1 | 8.21 | [3] |

| Imatinib (control) | HCT-116 | 34.3 | [2] |

| Imatinib (control) | MCF-7 | 6.0 | [2] |

Table 2: In Vivo Antitumor Activity of Chlorinated Pyridazines

| Compound | Tumor Model | Dose | Tumor Growth Inhibition (%) | Reference |

| DCPYR | MAC16 murine colon cancer | 50 mg/kg | 53 | [1] |

| MXAA | MAC16 murine colon cancer | 20 mg/kg | 25 | [1] |

| AAF | MAC16 murine colon cancer | 50 mg/kg | 26 | [1] |

| 5-FU (control) | MAC16 murine colon cancer | Not specified | 27 | [1] |

| Compound 2e | Ehrlich's ascites carcinoma (solid tumor) | Not specified | Greater than imatinib | [2] |

| Compound 4b | Ehrlich's ascites carcinoma (solid tumor) | Not specified | Greater than imatinib | [2] |

| Compound 5b | Ehrlich's ascites carcinoma (solid tumor) | Not specified | Greater than imatinib | [2] |

Key Mechanisms of Anticancer Action

1. Alkylating and Anti-metabolite Properties:

Some chlorinated pyridazines, such as DCPYR, are designed as potential anti-metabolites with alkylating properties.[1] The reactive chlorine atoms are prone to nucleophilic substitution, allowing them to act as alkylating agents, a mechanism shared by established anticancer drugs like Chlorambucil and Cyclophosphamide.[1] This dual-action approach can lead to potent antineoplastic effects.

2. Induction of Apoptosis and PARP-1 Inhibition:

A significant mechanism of action for many chlorinated pyridazine hybrids is the induction of apoptosis.[4] These compounds can modulate the expression of key apoptotic proteins, including upregulating pro-apoptotic proteins like p53 and BAX, and downregulating anti-apoptotic proteins such as BCL-2.[4][5]

Furthermore, certain chlorinated pyridazines are potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA repair.[4] By inhibiting PARP-1, these compounds can potentiate the effects of DNA-damaging agents and can be effective as single agents in tumors with deficiencies in other DNA repair pathways.[4]

References

- 1. scholarena.com [scholarena.com]

- 2. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 3. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line [mdpi.com]

- 4. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Three-Step Synthetic Route to 3,4,6-Trichloropyridazine from Maleic Anhydride

Abstract This document provides a detailed protocol for the synthesis of 3,4,6-trichloropyridazine, a valuable heterocyclic intermediate in the development of agrochemicals and pharmaceuticals.[1] The described synthetic pathway commences with maleic anhydride and proceeds through a three-step sequence involving chlorination, cyclization, and a final chlorination/aromatization. This method is notable for its straightforward process and the high purity of the final product.[2] The protocols are intended for researchers and professionals in organic synthesis and drug development.

Synthetic Pathway Overview

The synthesis of this compound from maleic anhydride is achieved through a strategic three-step process. The key to obtaining the 3,4,6-trichloro substitution pattern is the initial chlorination of the starting material, maleic anhydride, to form chloro-maleic anhydride. This intermediate introduces the chlorine atom at what will become the 4-position of the pyridazine ring. The subsequent reaction with hydrazine hydrate forms the heterocyclic core, 4-chloropyridazine-3,6-dione. The final step involves reacting this intermediate with a strong chlorinating agent, phosphorus oxychloride, which replaces the hydroxyl groups with chlorine atoms and aromatizes the ring to yield the target product.[2]

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

The following protocols are based on a patented synthetic method.[2]

Step 1: Synthesis of Chloro-maleic Anhydride

Materials:

-

Maleic anhydride

-

Water

-

Liquid chlorine

Procedure:

-

Dissolve maleic anhydride in water in a suitable reaction vessel equipped for cooling and gas handling.

-

Cool the solution and begin the introduction of liquid chlorine.

-

Maintain the reaction under controlled temperature until completion, monitored by appropriate analytical methods (e.g., GC, TLC).

-

Upon completion, cool the reaction mixture to induce crystallization.

-

Collect the solid product by filtration (e.g., centrifugation) and dry thoroughly to yield chloro-maleic anhydride.[2]

Step 2: Synthesis of 4-Chloropyridazine-3,6-dione

Materials:

-

Hydrazine hydrate solution

-

Hydrochloric acid (30% solution)

-

Chloro-maleic anhydride (from Step 1)

Procedure:

-

In a reaction vessel maintained at a temperature below 20°C, place the hydrazine hydrate solution.

-

Slowly add 30% hydrochloric acid dropwise with stirring until the pH of the solution reaches 6.5.[2]

-

Add the chloro-maleic anhydride prepared in Step 1 to the neutralized hydrazine solution.

-

Allow the reaction to proceed to completion.

-

After the reaction is complete, cool the mixture to facilitate crystallization of the product.

-

Collect the resulting solid, 4-chloropyridazine-3,6-dione, by filtration and dry completely.[2]

Step 3: Synthesis of this compound

Materials:

-

4-Chloropyridazine-3,6-dione (from Step 2)

-

Phosphorus oxychloride (POCl₃)

-

Catalyst (e.g., α-picoline)

-

Ammonia water (20% solution)

-

Ice

Procedure:

-

Charge a reactor with 4-chloropyridazine-3,6-dione, phosphorus oxychloride, and a suitable catalyst.[2]

-

Heat the mixture to drive the chlorination reaction, which results in an oily product mixture referred to as "chlorinated oil".

-

Transfer the chlorinated oil to a dropping funnel.

-

Prepare an ice-water bath in a separate vessel and add 20% ammonia water.

-

With vigorous stirring, add the chlorinated oil dropwise to the ammonia/ice mixture, carefully controlling the rate of addition to manage the exothermic neutralization.

-

Continue to add 20% ammonia water as needed until the pH of the mixture is 7.[2]

-

Allow the mixture to cool naturally in a crystallization tank, which will result in the formation of a black solid crude product.

-

Collect the crude this compound.

-

Purify the crude product by reduced pressure distillation or sublimation to obtain the final refined product with a purity exceeding 99%.[2]

Data Presentation

The following table summarizes the key compounds in the synthetic pathway.

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| 1 | Chloro-maleic Anhydride | C₄H₁ClO₃ | 132.50 | - |

| 2 | 4-Chloropyridazine-3,6-dione | C₄H₃ClN₂O₂ | 146.53 | - |

| 3 | This compound | C₄HCl₃N₂ | 183.42 | >99%[2] |

Workflow Visualization

The overall experimental workflow involves a sequence of chemical reactions and physical separation processes.

Caption: Step-by-step experimental and purification workflow.

Safety Precautions

-

General: All manipulations should be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagents:

-